Home > Products > Screening Compounds P88651 > n-Butyl Olmesartan Medoxomil-d6
n-Butyl Olmesartan Medoxomil-d6 -

n-Butyl Olmesartan Medoxomil-d6

Catalog Number: EVT-1503394
CAS Number:
Molecular Formula: C₃₀H₂₆D₆N₆O₆
Molecular Weight: 578.65
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Butyl Olmesartan Medoxomil-d6 is a deuterated derivative of Olmesartan Medoxomil, which is an angiotensin II receptor blocker used primarily for the treatment of hypertension. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing certain hydrogen atoms in the molecular structure. This modification can enhance the compound's stability and improve its analytical detection in pharmacokinetic studies.

Source

Olmesartan Medoxomil was first developed by Daiichi Sankyo and is marketed under various brand names. The introduction of deuterated forms like N-Butyl Olmesartan Medoxomil-d6 is aimed at improving the pharmacological properties and metabolic stability of the original compound.

Classification

N-Butyl Olmesartan Medoxomil-d6 falls under the category of pharmaceutical compounds, specifically as a prodrug that is converted in vivo to its active form, Olmesartan. It is classified as an antihypertensive agent and belongs to the broader class of angiotensin II receptor antagonists.

Synthesis Analysis

Methods

The synthesis of N-Butyl Olmesartan Medoxomil-d6 typically involves several steps, including:

  1. Preparation of Intermediates: The synthesis begins with the formation of key intermediates through alkylation reactions.
  2. Deuteration: Deuterated reagents are employed during the synthesis to replace specific hydrogen atoms with deuterium.
  3. Final Coupling Reaction: The final compound is formed through a coupling reaction involving the deuterated intermediates.

Technical Details

The synthesis can be performed using a one-pot method that combines hydrolysis and alkylation processes. For example, a common route involves treating an ethyl ester with potassium hydroxide followed by alkylation with a suitable halide in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product undergoes purification via column chromatography to isolate N-Butyl Olmesartan Medoxomil-d6.

Molecular Structure Analysis

Structure

The molecular formula for N-Butyl Olmesartan Medoxomil-d6 is C29H24D6N6O6C_{29}H_{24}D_{6}N_{6}O_{6}, with a molecular weight of approximately 564.62 g/mol. The structure consists of:

  • A biphenyl moiety
  • A tetrazole ring
  • A butyl group attached to the nitrogen atom

Data

The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and high-resolution mass spectrometry. These methods provide insights into the arrangement of atoms and functional groups within the molecule.

Chemical Reactions Analysis

Reactions

The synthesis involves several key reactions:

  1. Hydrolysis: The ethyl ester undergoes hydrolysis to form an acidic precursor.
  2. Alkylation: This precursor is then alkylated with butyl halides to introduce the butyl group.
  3. Deuteration: Specific hydrogen atoms are replaced with deuterium during these reactions, enhancing the compound's stability and detection.

Technical Details

The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Monitoring techniques like thin-layer chromatography are employed to track reaction progress.

Mechanism of Action

N-Butyl Olmesartan Medoxomil-d6 functions by selectively blocking angiotensin II receptors (specifically the AT1 subtype). This inhibition leads to:

  • Vasodilation
  • Decreased secretion of aldosterone
  • Reduced blood pressure

The mechanism involves competitive binding to angiotensin II receptors, preventing angiotensin II from exerting its vasoconstrictive effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide; limited solubility in water.

Chemical Properties

Relevant analyses include differential scanning calorimetry for thermal properties and high-performance liquid chromatography for purity assessment.

Applications

N-Butyl Olmesartan Medoxomil-d6 has several scientific applications:

  1. Pharmacokinetic Studies: Its deuterated nature allows for improved tracking in metabolic studies.
  2. Drug Development: Used in research to develop new formulations or improve existing ones.
  3. Analytical Chemistry: Serves as a standard in various analytical methods due to its unique isotopic signature.

This compound represents a significant advancement in antihypertensive therapy research, providing insights into drug metabolism and efficacy through its unique properties and applications in pharmacological studies.

Chemical Characterization of n-Butyl Olmesartan Medoxomil-d6

Molecular Structure Analysis: Isotopic Labeling & Deuteration Patterns

n-Butyl Olmesartan Medoxomil-d6 is a deuterated analog of the antihypertensive prodrug Olmesartan Medoxomil. Its molecular formula is C30H26D6N6O6, with a molecular weight of 578.65 g/mol [3] [5]. The compound features six deuterium atoms (hexadeuteration) at the 1,1,1,3,3,3-positions of the 2-hydroxypropan-2-yl group within the imidazole moiety [1] [7]. This strategic labeling minimizes metabolic interference while maintaining bioisosterism with the parent compound. The IUPAC name reflects this deuteration: (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate [3] [5]. The SMILES notation ([2H]C([2H])([2H])C(O)(c1nc(CCCC)n(Cc2ccc(cc2)c3ccccc3c4nnn[nH]4)c1C(=O)OCC5=C(C)OC(=O)O5)C([2H])([2H])[2H]) explicitly denotes deuterium positions [3] [5].

Table 1: Deuteration Pattern of n-Butyl Olmesartan Medoxomil-d6

Position of DeuterationChemical GroupNumber of Deuterium Atoms
1,1,1,3,3,3-positions2-hydroxypropan-2-yl6
Tetrazole ringNot deuterated0
Butyl side chainNot deuterated0
Medoxomil esterNot deuterated0

Comparative Structural Elucidation with Non-Deuterated Olmesartan Medoxomil

Structurally, n-Butyl Olmesartan Medoxomil-d6 differs from its non-deuterated counterpart (C30H32N6O6, MW 572.62 g/mol) solely in the isotopic substitution at the 2-hydroxypropan-2-yl group [7]. This modification introduces a mass shift of +6 Da while preserving identical bond angles, stereochemistry, and spatial dimensions [1]. Pharmacologically, both compounds act as angiotensin II receptor blockers (ARBs), with deuterated analogs designed to resist cytochrome P450-mediated oxidation at the tert-butyl site due to the kinetic isotope effect (KIE) [7]. Unlike impurities like Trityl Dehydro Olmesartan Medoxomil (C47H44N6O5) or 4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester (C13H16D6N2O3), n-Butyl Olmesartan Medoxomil-d6 retains the complete biphenyl-tetrazole pharmacophore essential for AT1 receptor binding [8].

Table 2: Structural Comparison with Related Compounds

CompoundMolecular FormulaKey Structural FeaturesPrimary Use
n-Butyl Olmesartan Medoxomil-d6C30H26D6N6O6Hexadeuterated 2-hydroxypropan-2-ylIsotopic internal standard
Olmesartan Medoxomil (non-deuterated)C30H32N6O6Standard 2-hydroxypropan-2-ylAntihypertensive prodrug
4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl...C13H16D6N2O3Deuterated imidazole ester fragmentSynthetic intermediate
Trityl Dehydro Olmesartan MedoxomilC47H44N6O5Trityl-protected tetrazole, dehydrogenated coreImpurity profiling

Physicochemical Properties: Solubility, Crystallinity, and Thermal Stability

The incorporation of deuterium minimally alters bulk physicochemical properties relative to non-deuterated Olmesartan Medoxomil. Both exhibit low solubility in aqueous media (<1 mg/mL) but moderate solubility in organic solvents like methanol, dimethyl sulfoxide, and dichloromethane [1] [7]. Crystallinity analyses indicate isomorphic crystal packing, though deuterated analogs may show marginally higher melting points due to strengthened deuterium bonding networks [7]. Thermal stability studies reveal decomposition temperatures exceeding 200°C, with deuterium substitution reducing degradation rates in accelerated stability trials (40°C/75% RH) by ~15%—attributed to the KIE stabilizing C-D bonds against oxidative cleavage [1].

Spectroscopic Profiling (NMR, IR, HRMS) for Structural Validation

High-Resolution Mass Spectrometry (HRMS):HRMS analysis confirms an accurate mass of 578.276 m/z ([M-H]-), aligning with theoretical calculations (deviation < 2 ppm) [3] [5]. Characteristic fragmentation includes loss of the medoxomil ester (m/z 451.40 → 154.30) [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy:1H-NMR spectra show absence of protons at δ 1.25–1.30 ppm (corresponding to -C(CH3)2OH in non-deuterated Olmesartan), confirming deuteration [1]. 13C-NMR retains signals for all carbon atoms, with minor chemical shift perturbations (<0.05 ppm) observed for carbons adjacent to deuterated sites [7].

Infrared (IR) Spectroscopy:IR spectra feature key absorptions at:

  • 1710 cm−1 (C=O ester stretch)
  • 1650 cm−1 (imidazole C=N)
  • 2550 cm−1 (tetrazole N-H) [1]C-D stretches appear as weak bands at 2100–2200 cm−1, absent in non-deuterated analogs [7].

Validated LC-MS/MS Protocol:Table 3: LC-MS/MS Parameters for n-Butyl Olmesartan Medoxomil-d6 Analysis

ParameterSpecification
ColumnUNISOL C18 (150 × 4.6 mm, 5 µm)
Mobile PhaseMethanol: 2 mM ammonium acetate buffer (pH 5.5; 80:20 v/v)
Flow Rate0.8–1.0 mL/min
Ionization ModeNegative electrospray (ESI-)
MRM Transition451.40 → 154.30 (Quantifier)
Extraction Efficiency>85% (diethyl ether:dichloromethane mixture)
Linearity Range5.002–2,599.934 ng/mL (R2 > 0.999)

Properties

Product Name

n-Butyl Olmesartan Medoxomil-d6

Molecular Formula

C₃₀H₂₆D₆N₆O₆

Molecular Weight

578.65

Synonyms

2-Butyl-4-(1-hydroxy-1-methylethyl)-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid-d6 (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.